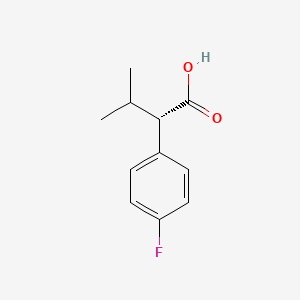

(2R)-2-(4-fluorophenyl)-3-methylbutanoic acid

Vue d'ensemble

Description

(2R)-2-(4-fluorophenyl)-3-methylbutanoic acid is a chiral compound with a fluorophenyl group attached to a butanoic acid backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(4-fluorophenyl)-3-methylbutanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a fluorophenyl-substituted α,β-unsaturated ester, using a chiral rhodium or ruthenium catalyst under hydrogen gas . The reaction conditions often include a solvent like ethanol or methanol and a temperature range of 25-50°C.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize high-pressure hydrogenation reactors and advanced chiral catalysts to achieve the desired stereochemistry on a large scale .

Analyse Des Réactions Chimiques

Types of Reactions

(2R)-2-(4-fluorophenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous solution at room temperature.

Reduction: Lithium aluminum hydride in dry ether at low temperatures.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide at elevated temperatures.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

(2R)-2-(4-fluorophenyl)-3-methylbutanoic acid has several applications in scientific research:

Mécanisme D'action

The mechanism of action of (2R)-2-(4-fluorophenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively . For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby reducing inflammation and pain .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-fluoro-4-methylphenol: A structurally related compound with a fluorophenyl group, used in various chemical syntheses.

4-fluorophenol: Another similar compound, often used as a precursor in the synthesis of pharmaceuticals.

Uniqueness

(2R)-2-(4-fluorophenyl)-3-methylbutanoic acid is unique due to its chiral nature and specific substitution pattern, which confer distinct chemical and biological properties.

Activité Biologique

(2R)-2-(4-fluorophenyl)-3-methylbutanoic acid is a chiral compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H15F1O2

- Molecular Weight : 220.25 g/mol

- Structure : The compound features a chiral center, which contributes to its biological activity. The presence of a fluorine atom on the phenyl ring can enhance lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The fluorine substituent may influence the compound's binding affinity and selectivity for these targets.

Key Mechanisms:

- Enzyme Inhibition : Studies indicate that this compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular processes.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, affecting signal transduction pathways.

Anticancer Properties

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in sensitive cancer cells through mechanisms involving DNA damage and oxidative stress.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Induction of apoptosis |

| A549 (Lung) | 15 | DNA damage and oxidative stress |

| HeLa (Cervical) | 12 | Inhibition of cell cycle progression |

Case Studies

- Study on MCF-7 Cells : A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results showed a dose-dependent increase in apoptosis markers after treatment with the compound, suggesting its potential as a therapeutic agent in breast cancer management .

- In Vivo Studies : Animal models treated with this compound demonstrated a reduction in tumor size compared to control groups. The mechanism was linked to enhanced apoptosis and reduced cell proliferation rates .

- Synergistic Effects : Research indicates that combining this compound with other chemotherapeutics can enhance efficacy, particularly in resistant cancer types. This combination therapy approach may lead to improved clinical outcomes .

Propriétés

IUPAC Name |

(2R)-2-(4-fluorophenyl)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-7(2)10(11(13)14)8-3-5-9(12)6-4-8/h3-7,10H,1-2H3,(H,13,14)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBQLHBYGMUXCEW-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C1=CC=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.